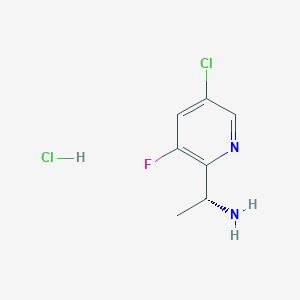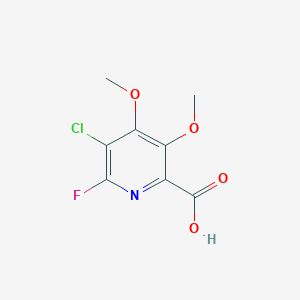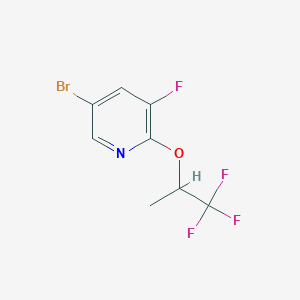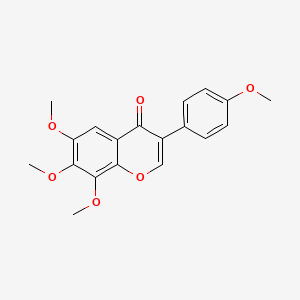
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a synthetic organic compound with the molecular formula C19H18O6. It is a derivative of chromen-4-one and is characterized by the presence of multiple methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of methoxybenzaldehyde and chromone in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromones and dihydrochromones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials.
Mécanisme D'action
The mechanism by which 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one exerts its effects involves the inhibition of specific enzymes and interaction with cellular pathways. It targets enzymes involved in cell division, thereby inhibiting the proliferation of cancer cells. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8-Trimethoxy-3-(4-hydroxyphenyl)-1-benzopyran-4-one
- 6,7,8-Trimethoxy-3-(4-aminophenyl)-1-benzopyran-4-one
- 6,7,8-Trimethoxy-3-(4-chlorophenyl)-1-benzopyran-4-one
Uniqueness
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
53948-03-1 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-10-25-17-13(16(14)20)9-15(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 |
Clé InChI |
GTCWOWLTIKKFBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


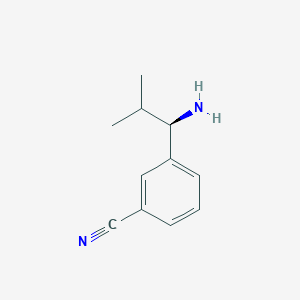
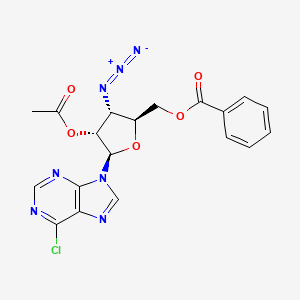
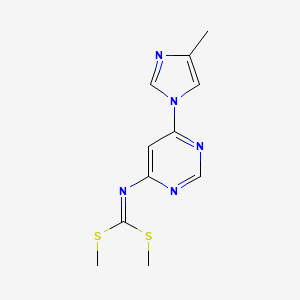
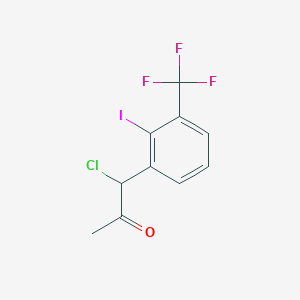

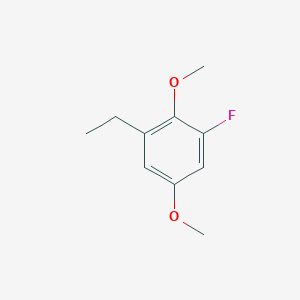
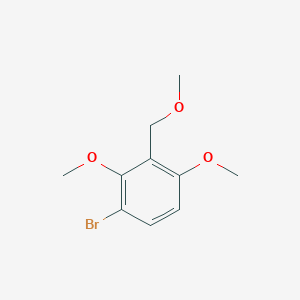
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)
![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)
![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
